molecular formula C22H24F4N2O3 B14922180 N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No.: B14922180
M. Wt: 440.4 g/mol
InChI Key: LGGBSCIVPJJEAQ-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety. The tetrafluoropropoxy group is then attached via an etherification reaction, often using a Williamson ether synthesis approach .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of high-purity reagents, controlled reaction conditions (such as temperature and pressure), and efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The tetrafluoropropoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide: can be compared with other benzamide derivatives that have different substituents on the phenyl ring or variations in the morpholine ring.

    N-[3-(piperidin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide: Similar structure but with a piperidine ring instead of morpholine.

    N-[3-(morpholin-4-ylmethyl)phenyl]-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate: Similar structure but with a benzoate ester instead of benzamide

Uniqueness

The unique combination of the morpholine ring, phenyl group, and tetrafluoropropoxy moiety in this compound provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H24F4N2O3

Molecular Weight

440.4 g/mol

IUPAC Name

N-[3-(morpholin-4-ylmethyl)phenyl]-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C22H24F4N2O3/c23-21(24)22(25,26)15-31-14-17-4-1-5-18(11-17)20(29)27-19-6-2-3-16(12-19)13-28-7-9-30-10-8-28/h1-6,11-12,21H,7-10,13-15H2,(H,27,29)

InChI Key

LGGBSCIVPJJEAQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=CC(=C3)COCC(C(F)F)(F)F

Origin of Product

United States

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